molecular formula C17H12N2O5 B12877686 4-(4-Methoxy-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one

4-(4-Methoxy-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12877686
M. Wt: 324.29 g/mol
InChI Key: MVUBWJHIBMVYMD-UKTHLTGXSA-N
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Description

4-(4-Methoxy-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles This compound is characterized by its complex structure, which includes a methoxy group, a nitro group, and a benzylidene moiety attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-methoxy-3-nitrobenzaldehyde with 2-phenyloxazole-5(4H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Reduction: 4-(4-Amino-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

4-(4-Methoxy-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-nitrobenzoic acid
  • 4-Methoxy-3-nitrobenzyl alcohol
  • 4-Methoxy-3-nitrobenzaldehyde

Uniqueness

4-(4-Methoxy-3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its combination of a methoxy group, a nitro group, and a benzylidene moiety attached to an oxazole ring

Properties

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

(4E)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H12N2O5/c1-23-15-8-7-11(10-14(15)19(21)22)9-13-17(20)24-16(18-13)12-5-3-2-4-6-12/h2-10H,1H3/b13-9+

InChI Key

MVUBWJHIBMVYMD-UKTHLTGXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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